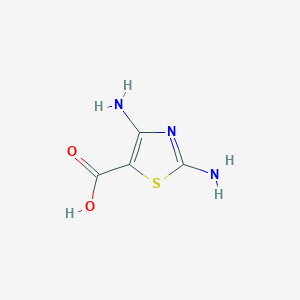

2,4-Diamino-1,3-thiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diamino-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-2-1(3(8)9)10-4(6)7-2/h5H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZORBHGLHJOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601400 | |

| Record name | 2,4-Diamino-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162880-44-6 | |

| Record name | 2,4-Diamino-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Diamino 1,3 Thiazole 5 Carboxylic Acid and Its Precursors

Classical and Established Synthesis Routes

Traditional methods for synthesizing the thiazole (B1198619) core have been well-established for over a century, providing reliable and versatile pathways to these heterocyclic structures. These routes often involve condensation reactions and have been adapted to produce a wide range of derivatives, including those with carboxylic acid functionalities.

Hantzsch Thiazole Synthesis Approaches and Modifications

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most prominent and widely used methods for constructing the thiazole ring. petsd.org The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793) or its derivatives. petsd.org In the context of 2-amino-thiazole-5-carboxylic acid derivatives, a typical Hantzsch synthesis would involve the reaction of an α-halo-β-ketoester with thiourea.

The general mechanism proceeds through an initial S-alkylation of the thiourea by the α-haloketone, forming an S-alkylisothiouronium salt. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the final thiazole ring. The reaction conditions can influence the outcome; for instance, conducting the condensation in an acidic medium can alter the regioselectivity, potentially leading to mixtures of 2-amino- and 2-imino-thiazole isomers. vjs.ac.vn

Modifications to the classical Hantzsch synthesis aim to improve yields, reduce reaction times, and simplify procedures. One significant modification involves the in-situ generation of the α-halocarbonyl compound. For example, ketones can be reacted directly with thiourea in the presence of a halogenating agent like iodine or N-bromosuccinimide (NBS), avoiding the need to isolate the often lachrymatory and unstable α-haloketone intermediate. mdpi.comnih.gov This sequential one-pot, two-step procedure involves the initial α-halogenation of the ketone followed by condensation with the thiourea derivative. researchgate.net

| Reactant 1 | Reactant 2 | Halogenating Agent | Product Class |

| β-ketoester | Thiourea | Pre-halogenated (e.g., α-bromo-β-ketoester) | 2-Aminothiazole-5-carboxylate |

| Ketone | Thiourea | Iodine (I₂) | 2-Aminothiazole (B372263) |

| Acetophenone | N-substituted thiourea | Copper(II) bromide (CuBr₂) | 4-Aryl-2-(substituted-amino)thiazole |

| Ethyl acetoacetate (B1235776) | Thiourea | N-bromosuccinimide (NBS) | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

Multi-step Reaction Pathways for Thiazole Carboxylic Acid Derivatives

Multi-step syntheses provide a high degree of control over the final structure of complex thiazole derivatives, allowing for the precise introduction of various functional groups. These pathways are particularly useful for preparing specific isomers or highly substituted compounds that are not readily accessible through one-pot methods.

A common multi-step approach for 2-amino-thiazole-5-carboxylic acid amides begins with precursors such as β-ethoxyacrylates. For instance, ethyl β-ethoxyacrylate can undergo α-bromination followed by cyclization with thiourea to yield ethyl 2-aminothiazole-5-carboxylate. semanticscholar.org This core intermediate can then be further modified. The ester group can be hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with various anilines or other amines to produce a library of amide derivatives. beilstein-journals.orgnih.gov

Another documented pathway starts from more fundamental building blocks like mucochloric acid. nih.govgoogle.com The synthesis involves several transformations:

Alkaline hydrolysis of mucochloric acid to form 2,3-dichloroacrylic acid.

Conversion of the acrylic acid to its corresponding acid chloride, 2,3-dichloroacryloyl chloride, using a reagent like thionyl chloride.

Reaction of the acid chloride with a substituted aniline (B41778) to form an acrylamide (B121943) intermediate.

Subsequent treatment with a methanolate salt.

Finally, reaction with thiourea in an acidic medium to form the 2-aminothiazole-5-carboxamide ring. nih.gov

This stepwise approach, while longer, allows for the construction of specifically substituted aryl amides on the carboxylic acid function of the thiazole ring. nih.gov

One-Pot Synthesis Strategies for Substituted Thiazoles

One-pot synthesis strategies have gained significant attention as they improve efficiency by reducing the number of synthetic steps, minimizing waste, and avoiding the isolation of intermediates. researchgate.net These methods are often designed as multicomponent reactions (MCRs), where three or more reactants are combined in a single vessel to form the final product, incorporating most of the atoms from the starting materials. rjpbcs.com

Several one-pot procedures have been developed for 2-aminothiazole derivatives. A facile approach involves the reaction of aromatic methyl ketones, thiourea (or N-substituted thioureas), and a copper(II) bromide catalyst. mdpi.com In this process, the ketone undergoes an initial α-bromination mediated by the copper catalyst, followed by an in-situ cyclization with the thiourea. mdpi.com This method circumvents the need for pre-synthesized α-haloketones.

Another three-component, eco-friendly protocol for synthesizing substituted 2-aminothiazoles utilizes α-nitro-epoxides, cyanamide, and sodium sulfide (B99878) in n-propanol at room temperature. petsd.org This reaction proceeds without any additives and demonstrates the versatility of MCRs in creating the aminothiazole scaffold from readily available starting materials. petsd.org A patent also describes a "one-pot" two-step reaction involving the bromination of acetoacetate with NBS followed by the addition of various N-monosubstituted thiourea derivatives to synthesize 2-substituted-amino-4-methyl-5-carboxylate thiazoles. eurekaselect.com

| Reactants | Catalyst/Reagent | Key Features |

| Aromatic methyl ketone, Thiourea | Copper(II) bromide | One-pot α-bromination/cyclization |

| α-Nitro-epoxide, Cyanamide, Sodium sulfide | None (room temp) | Facile, multi-component, eco-friendly |

| Ketone, Thiourea, Iodine | None | Avoids isolation of α-haloketone |

| Acetoacetate, N-bromosuccinimide, N-substituted thiourea | None | Two-step "one-pot" synthesis |

Green Chemistry Approaches in 2,4-Diamino-1,3-thiazole-5-carboxylic Acid Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govbepls.com The synthesis of thiazoles has benefited significantly from these approaches, with microwave-assisted and solvent-free methods becoming increasingly prevalent.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. petsd.org Compared to conventional heating, microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. rjpbcs.comjusst.org

The synthesis of 2-aminothiazole derivatives has been successfully adapted to microwave conditions. For example, the reaction of substituted ketones, thiourea, and iodine can be completed in 5-15 minutes under microwave irradiation at 170 W, whereas the same reaction under conventional reflux requires 8-10 hours. jusst.org This rapid, efficient, and eco-friendly method often results in good yields and high purity products. petsd.orgjusst.org

One-pot, three-component reactions are also highly amenable to microwave assistance. The synthesis of novel thiazolyl-pyridazinediones has been achieved by reacting maleic anhydride (B1165640), thiosemicarbazide, and hydrazonoyl halides in a microwave oven, using chitosan (B1678972) as a natural, basic biocatalyst. nih.gov This approach highlights the synergy between multicomponent reactions and green energy sources to create complex molecules efficiently. nih.gov The use of microwave irradiation is a key component of many modern, green synthetic protocols for a wide range of heterocyclic compounds, including thiazoles. nih.gov

| Method | Reaction Time | Yield |

| Conventional Reflux | 8-10 hours | Moderate |

| Microwave Irradiation | 5-15 minutes | Good to Excellent |

Solvent-Free and Mechanochemical Methods

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute to environmental pollution and pose safety risks. Solvent-free, or "solid-state," reactions offer a clean, efficient, and economical alternative. rjpbcs.com

The synthesis of 2-amino-5-aryl thiazole derivatives has been accomplished under solvent-free conditions using microwave irradiation. In this method, a mixture of substituted acetophenone, thiourea, and a solid-supported catalyst like NaHSO₄-SiO₂ is ground together and then irradiated in a microwave oven for a few minutes. rjpbcs.com This procedure simplifies the work-up process, reduces cost, and enhances safety. rjpbcs.com Similarly, other 2-aminothiazole derivatives have been obtained by reacting thiourea, iodine, and a ketone in the absence of any solvent under microwave conditions. researchgate.net

Mechanochemistry, which involves inducing reactions in solids through mechanical force (e.g., grinding or milling), is another emerging solvent-free technique. nih.gov While specific applications to this compound are not extensively documented, mechanochemical methods are increasingly used for the synthesis of various heterocyclic compounds, offering advantages such as reduced waste, lower energy consumption, and access to novel chemical reactivity. nih.gov The principles of mechanochemistry represent a promising frontier for the green synthesis of complex pharmaceutical intermediates.

Application of Green Catalytic Systems

The shift towards environmentally benign chemical processes has led to the development and application of green catalytic systems in the synthesis of thiazole derivatives. These systems aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Key strategies include the use of recyclable solid-supported catalysts, biocatalysts, and alternative energy sources like microwave and ultrasonic irradiation.

One prominent approach involves using recyclable solid-supported acid catalysts such as Nafion-H in a polyethylene (B3416737) glycol (PEG)–water solvent system. This method provides an environmentally friendly, single-step synthesis of 2-aminothiazoles with improved efficiency and reduced waste production. researchgate.net Similarly, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, which can be conducted under conventional heating or more efficiently with ultrasonic irradiation. mdpi.com The catalyst is easily recovered by simple filtration and can be reused in subsequent reactions without significant loss of activity. mdpi.com

Recent innovations have introduced novel multi-functional and magnetically separable nanocatalysts. For instance, a magnetic nanocomposite (Ca/4-MePy-IL@ZY-Fe3O4) has been successfully used in the one-pot synthesis of 2-aminothiazoles. rsc.orgnih.gov This method notably replaces toxic and corrosive halogenating agents like iodine with trichloroisocyanuric acid (TCCA), a safer and more sustainable halogen source. nih.gov The magnetic nature of the catalyst allows for easy separation from the reaction mixture with an external magnet, simplifying the work-up process and enabling its reuse. nih.gov The use of ethanol (B145695) as a non-toxic solvent further enhances the green credentials of this procedure. rsc.orgnih.gov

Comparison of Green Catalytic Systems in Thiazole Synthesis

| Catalyst System | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Nafion-H | PEG-Water | Conventional Heating | Recyclable solid acid catalyst, eco-friendly solvent system. | researchgate.net |

| Silica (B1680970) Supported Tungstosilisic Acid | Solvent-free or Ethanol | Ultrasonic Irradiation / Heating | Reusable, efficient for one-pot reactions, shorter reaction times with ultrasound. | mdpi.com |

| Magnetic Nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) with TCCA | Ethanol | 80 °C | Avoids toxic iodine, catalyst is magnetically separable and reusable, high efficiency. | rsc.orgnih.gov |

| Pyridine-2-carboxylic acid (P2CA) | Water-Ethanol | Reflux | Sustainable, recyclable organocatalyst with dual acid-base behavior, high atom economy. | nih.gov |

Principles of Atom Economy and Waste Reduction in Synthesis

Atom economy and waste reduction are central tenets of green chemistry, providing metrics to evaluate the efficiency and environmental impact of a synthetic route. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired final product, while waste reduction is often quantified by the E-factor (Environmental Factor), which measures the total weight of waste produced per unit of product. primescholars.comnih.gov

In the synthesis of this compound and its derivatives, these principles are applied by designing reactions that maximize the incorporation of starting materials into the final structure. Multi-component, one-pot reactions, such as the Hantzsch thiazole synthesis, are inherently more atom-economical than linear, multi-step syntheses. mdpi.comnih.gov By combining multiple reactants in a single vessel to form the product in a sequential manner, these reactions eliminate the need to isolate and purify intermediates, thereby reducing solvent usage, energy consumption, and material loss. mdpi.comrsc.org

Furthermore, replacing hazardous reagents with greener alternatives contributes to waste reduction and safety. The substitution of molecular iodine with trichloroisocyanuric acid (TCCA) for the in situ α-halogenation of ketones in one-pot thiazole syntheses is a clear example of this principle in action. nih.gov This change not only avoids a toxic and volatile reagent but also simplifies the purification process, leading to a cleaner and more sustainable synthetic method. nih.gov

Strategies for Improving Atom Economy and Reducing Waste

| Strategy | Description | Impact on Synthesis |

|---|---|---|

| One-Pot, Multi-Component Reactions | Combining multiple reaction steps in a single pot without isolating intermediates. | Increases atom economy, reduces solvent waste and energy consumption. |

| Use of Recyclable Catalysts | Employing catalysts (e.g., solid-supported, magnetic) that can be easily recovered and reused. | Drastically reduces chemical waste and lowers the E-Factor. |

| Selection of Reaction Type | Prioritizing addition and rearrangement reactions over substitution or elimination reactions. | Maximizes the incorporation of reactant atoms into the final product. |

| Avoidance of Protecting Groups | Designing synthetic routes that do not require the introduction and subsequent removal of protecting groups. | Reduces the number of synthetic steps, reagent usage, and waste generation. |

Polymer-Supported Synthetic Strategies for Aminothiazole Derivatives

Polymer-supported or solid-phase synthesis has emerged as a powerful technique for preparing aminothiazole derivatives, addressing many drawbacks of traditional solution-phase methods, such as difficult purification and low yields. rsc.orgrsc.org This strategy involves anchoring a reactant or reagent to a solid polymer support, carrying out the reaction, and then cleaving the final product from the support. The primary advantage is the simplified purification process, where excess reagents and byproducts can be washed away by simple filtration, eliminating the need for tedious chromatographic separation. rsc.org

These protocols offer numerous benefits, including easier execution, increased product yields, greater selectivity, and the potential for automation and combinatorial library synthesis. fao.org The recovery and reuse of polymer-supported catalysts or reagents also align with the principles of green chemistry. rsc.org

Several polymer-supported approaches have been developed for aminothiazole synthesis. One early example utilized basic alumina (B75360) as a solid support for the reaction of halo carbonyl compounds with substituted thiourea under solvent-free microwave irradiation, which drastically reduced reaction times and improved yields compared to conventional methods. rsc.org Other strategies involve the use of resin-bound reagents. For instance, a resin-bound amino group can be converted to a thiourea, which is then reacted with α-bromo ketones to build the aminothiazole core on the solid support. rsc.org Similarly, polymer-supported bases, such as polymer-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P), have been used to facilitate the cyclodehydration step in thiazole formation. rsc.org

The tactical combination of classical product precipitation with polymer-assisted transformations offers a streamlined approach. In this method, 2-aminothiazoles are first precipitated as salts, then redissolved and reacted further with polymer-supported reagents to afford the final, purified free-base products. nih.gov

Examples of Polymer-Supported Strategies for Aminothiazole Synthesis

| Polymer Support / Reagent | Synthetic Application | Advantages | Reference |

|---|---|---|---|

| Basic Alumina | Support for reaction of halo carbonyls and thiourea. | Solvent-free conditions (microwave), reduced reaction time, improved yields. | rsc.org |

| Resin-bound Thiourea | Reactant for condensation with α-bromo ketones. | High purity of final product after cleavage, simplifies work-up. | rsc.org |

| Polymer-supported TBD (TBD-P) | Base for cyclodehydration reaction. | Facilitates reaction and easy removal of the base by filtration. | rsc.org |

| Polymer-supported Scavengers | Used in work-up to remove excess reagents. | Avoids chromatographic purification, streamlines product isolation. | nih.gov |

Optimization of Reaction Conditions for Yield and Purity Enhancement

The Hantzsch thiazole synthesis, a cornerstone reaction for this class of compounds, has been the subject of extensive optimization. The choice of solvent can significantly influence reaction rates and yields. For instance, in a microwave-assisted Hantzsch reaction, methanol (B129727) was found to be the optimal solvent, providing a 95% yield in just 30 minutes at 90°C. nih.gov In contrast, the same reaction under conventional reflux conditions in methanol required 8 hours and resulted in lower yields and products that needed extensive purification. nih.gov

Temperature is another critical factor. While higher temperatures often accelerate reactions, they can also lead to the formation of impurities. Microwave-assisted synthesis allows for rapid and uniform heating to a precise temperature, often leading to cleaner reactions and higher yields in shorter times compared to conventional heating. nih.gov The pH of the reaction medium can also alter the reaction pathway and product distribution. It has been shown that conducting the Hantzsch synthesis under strongly acidic conditions (e.g., 10M-HCl-EtOH at 80°C) can change the regioselectivity of the condensation, leading to different isomeric products compared to reactions run in neutral solvents. rsc.org

Purification is essential for obtaining a high-purity final product. Beyond standard techniques like chromatography, specific chemical methods can be optimized. For 2-aminothiazole, a highly effective purification process involves its reaction with sulfur dioxide in an aqueous solution. google.com This forms a bisulfite addition product that is sparingly soluble and precipitates from the mixture. The reaction is optimized at temperatures between 70°C and 90°C. google.com The precipitated solid can be easily collected by filtration, washed, and then decomposed to regenerate the high-purity 2-aminothiazole. google.com

Optimization of Microwave-Assisted Hantzsch Synthesis of an Aminothiazole Derivative

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Methanol | 90 | 30 | 95 |

| Ethanol | 90 | 30 | 92 |

| Isopropanol | 90 | 30 | 75 |

| DMF | 90 | 30 | 65 |

| Dioxane | 90 | 30 | 52 |

Data adapted from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov

Spectroscopic and Structural Characterization Techniques for 2,4 Diamino 1,3 Thiazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, a complete assignment of proton and carbon signals can be achieved, confirming the molecular connectivity and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural confirmation of 2,4-diamino-1,3-thiazole-5-carboxylic acid derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to each unique proton environment in the molecule. For the this compound core, the most characteristic signals are those from the two amino groups (-NH₂). These protons typically appear as broad singlets in the region of δ 7.0-8.0 ppm, although their chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic acid proton (-COOH) is also highly diagnostic, typically appearing as a very broad singlet far downfield, often above δ 10.0 ppm, and is readily exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the carbon skeleton of the molecule. The thiazole (B1198619) ring itself presents three distinct carbon signals. The C2 and C4 carbons, bonded to the amino groups, are highly deshielded and resonate at approximately δ 160-175 ppm. The C5 carbon, attached to the carboxylic acid group, is typically found further upfield, around δ 100-115 ppm. The carbonyl carbon of the carboxylic acid group is also a key indicator, appearing in the characteristic downfield region of δ 165-180 ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Functional Group | Atom | Typical Chemical Shift (δ, ppm) | Notes |

| Amino Groups | -NH ₂ | 7.0 - 8.0 | Broad signals, position is solvent and concentration dependent. |

| Carboxylic Acid | -COOH | 10.0 - 13.0 | Very broad signal, D₂O exchangeable. |

| Thiazole Ring | C2-NH₂ | 168 - 175 | |

| Thiazole Ring | C4-NH₂ | 160 - 165 | |

| Thiazole Ring | C5-COOH | 100 - 115 | |

| Carboxylic Acid | -C OOH | 165 - 180 |

While 1D NMR is useful, complex derivatives often require two-dimensional (2D) NMR techniques for unambiguous signal assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For derivatives with substituents containing C-H bonds, HSQC is invaluable for assigning which protons are bonded to which carbons. For the parent acid, this technique would primarily be used to confirm the absence of protons on the thiazole ring carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). It reveals correlations between protons and carbons that are not directly bonded. For instance, an HMBC experiment would show a correlation between the amino protons and the C2 and C4 carbons of the thiazole ring. It could also show correlations from protons on a substituent at the C5 position to the C4, C5, and carboxylic carbons, thereby confirming the substitution pattern.

Variable Temperature (VT) NMR experiments are employed to study dynamic processes such as conformational exchange or tautomerism. nih.gov For this compound derivatives, VT-NMR can provide insight into several phenomena:

Rotational Barriers: The rotation around the C-N bonds of the amino groups may be restricted. At low temperatures, this restricted rotation could lead to the observation of distinct signals for the two protons of a single amino group. As the temperature is raised, the rotation becomes faster on the NMR timescale, causing the signals to broaden and eventually coalesce into a single, time-averaged signal.

Tautomeric Equilibria: Aminothiazoles can exist in different tautomeric forms (amino vs. imino). While the amino form is generally predominant, VT-NMR can be used to study the equilibrium between these forms. researchgate.net Changes in temperature can shift the equilibrium, leading to observable changes in the chemical shifts and integrals of the corresponding signals. These studies are crucial for understanding the molecule's behavior in different environments. ox.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in this compound and its derivatives. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Key diagnostic absorptions include:

O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

N-H Stretch: The two amino groups give rise to a pair of medium-to-strong absorption bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C=O Stretch: A strong, sharp absorption band between 1720-1680 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid. Its position can be influenced by hydrogen bonding.

C=N and C=C Stretches: The thiazole ring vibrations, including C=N and C=C stretching, typically appear in the 1650-1500 cm⁻¹ region.

N-H Bend: The bending vibration of the amino groups usually results in a medium absorption around 1640-1560 cm⁻¹.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3450 - 3250 | Medium - Strong |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Strong, very broad |

| Carboxylic Acid (-COOH) | C=O Stretch | 1720 - 1680 | Strong |

| Thiazole Ring / Amino | C=N, C=C Stretch / N-H Bend | 1650 - 1500 | Medium - Strong |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (Molecular Formula: C₄H₄N₄O₂S, Molecular Weight: 188.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Common fragmentation pathways for this class of compounds may include:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation for carboxylic acids, which would lead to a significant fragment ion.

Ring Cleavage: The thiazole ring can undergo fragmentation, leading to smaller, characteristic ions that can help in structural confirmation.

Metabolite Identification: In biological studies, LC-MS is frequently used to identify metabolites. For instance, derivatives of 2,4-diaminothiazole have been shown to undergo oxidation (+16 Da, from the addition of an oxygen atom) when incubated with liver microsomes, a process readily detected by mass spectrometry. nih.govacs.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like thiazole derivatives, these spectra are characterized by absorption bands that relate to π → π* and n → π* transitions.

Studies on 2,4-diaminotriazine-thiazoles, which contain the aminothiazole scaffold, show two primary absorption bands in the ranges of 281–304 nm and 320–364 nm. researchgate.net The exact position and intensity of these bands are influenced by the substituents on the thiazole and triazine rings. The UV-Vis spectrum of the parent 2-aminothiazole (B372263) molecule has also been characterized. researchgate.net This technique is valuable for confirming the presence of the core chromophoric structure and for monitoring reactions involving modifications to the conjugated system.

Table 1: UV-Vis Absorption Maxima for 2,4-Diaminotriazine-Thiazole Derivatives Data sourced from scientific literature. researchgate.net

| Compound | Absorption Band 1 (nm) | Absorption Band 2 (nm) |

| Derivative 4a | 281 | 320 |

| Derivative 4b | 304 | 364 |

| Derivative 4c | 295 | 345 |

| Derivative 4d | 291 | 338 |

| Derivative 4e | 298 | 348 |

| Derivative 4f | 293 | 340 |

| Derivative 4h | 288 | 332 |

| Derivative 4i | 290 | 336 |

| Derivative 4j | 292 | 341 |

| Derivative 4k | 299 | 350 |

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the atomic arrangement of a compound in its crystalline solid state.

While the specific crystal structure for this compound is not detailed in the available literature, extensive crystallographic studies have been performed on closely related aminothiazole and thiazole-carboxylic acid derivatives. uq.edu.aubenthamdirect.comnih.gov For example, the crystal structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid has been determined, revealing how molecules are connected through an interplay of O-H···N and C-H···O hydrogen bonds to form polymeric chains. nih.gov

In a series of molecular co-crystals involving 2-aminothiazole derivatives and various heterocyclic carboxylic acids, SC-XRD analysis showed that the dominant structural interaction is often a dimer association formed via hydrogen bonds between the carboxylate groups and the amine/heterocyclic nitrogen sites. qut.edu.auresearchgate.net These studies provide a strong precedent for the types of supramolecular structures that this compound is likely to form.

Table 2: Representative Crystallographic Data for Aminothiazole Derivatives Data sourced from scientific literature. uq.edu.auqut.edu.auresearchgate.net

| Compound | Formula | Crystal System | Space Group |

| (2-amino-2-thiazolium)(indole-2-carboxylate) | C3H7N2S+·C9H6NO2− | Monoclinic | P21/c |

| (2-amino-2-thiazolium)(N-methylpyrrole-2-carboxylate) | C3H7N2S+·C6H6NO2− | Orthorhombic | P212121 |

| (2-aminobenzothiazolium)(indole-2-carboxylate) | C7H7N2S+·C9H6NO2− | Monoclinic | P21/n |

| (2-aminobenzothiazolium)(N-methylpyrrole-2-carboxylate) | C7H7N2S+·C6H6NO2− | Monoclinic | P21/c |

| (2-aminobenzothiazolium)(thiophene-2-carboxylate) | C7H7N2S+·C5H3O2S− | Monoclinic | P21/c |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a crucial analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides an empirical validation of a compound's stoichiometry by comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed molecular formula. For derivatives of this compound, this analysis is fundamental to confirm that the synthesis and purification processes have yielded the correct target molecule.

In the synthesis of novel thiazole derivatives, researchers rely on elemental analysis to confirm the successful incorporation of various substituents and functional groups onto the core thiazole structure. The structures of newly synthesized compounds are typically assigned based on a combination of spectral data, with elemental analysis serving as a final confirmation of the molecular formula. nih.govmdpi.com The results are generally considered valid and consistent when the experimentally found percentages for C, H, N, and S are within a narrow margin, typically ±0.4%, of the calculated theoretical values. nih.govmdpi.com This level of accuracy provides strong evidence for the compound's purity and correct elemental makeup.

Below is a table compiling elemental analysis data for several thiazole derivatives, demonstrating the close agreement between calculated and experimentally found values.

Table 1: Elemental Analysis Data for Selected Thiazole Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N | %S |

|---|---|---|---|---|---|---|

| Derivative A | C₂₀H₂₁NOS | Calculated | 74.27 | 6.54 | 4.33 | 9.91 |

| Found | 74.40 | 6.49 | 4.26 | 9.85 | ||

| Derivative B | C₂₁H₂₀N₂OS | Calculated | 72.38 | 5.79 | 8.04 | 9.20 |

| Found | 72.55 | 5.71 | 8.10 | 9.29 | ||

| Derivative C | C₂₀H₂₀N₂O₃S | Calculated | 65.20 | 5.47 | 7.60 | 8.70 |

| Found | 65.32 | 5.54 | 7.53 | 8.61 | ||

| Derivative D | C₁₈H₁₆N₄O₂S | Calculated | 61.36 | 4.54 | 15.90 | - |

| Found | 61.15 | 4.19 | 15.71 | - | ||

| Derivative E | C₁₂H₁₁N₃O₂S | Calculated | 49.17 | 4.52 | 15.29 | - |

| Found | 49.12 | 4.52 | 15.57 | - |

Data sourced from multiple research articles. mdpi.comajrconline.org

Scanning Electron Microscopy (SEM) for Surface Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of solid materials at high magnifications. In the context of this compound and its derivatives, SEM provides valuable information about the crystalline structure, particle size and shape, and surface texture of the synthesized powders or films.

SEM analysis can reveal detailed characteristics of the material's surface. For instance, studies on thiazole derivatives supported on chitosan (B1678972) have used SEM to observe changes in surface morphology. The analysis showed that the initially smooth surface of the chitosan support became rough and eventually very porous after the addition and cross-linking of thiazole-related moieties. nih.gov This information is critical for applications where surface area and porosity are important factors, such as in catalysis or drug delivery systems.

The images generated by SEM can distinguish between different morphological features, such as crystalline or amorphous states, and can be used to assess the uniformity of a sample. For example, in the study of other complex organic compounds, SEM has been used to visualize distinct porous structures, with drug crystals clearly visible within the pores of a carrier matrix. mdpi.com Such detailed morphological investigation is essential for understanding the physical properties of the bulk material and how it might interact with other substances or in various physical formulations.

Chemical Reactivity and Derivatization Strategies of 2,4 Diamino 1,3 Thiazole 5 Carboxylic Acid

Reactivity of Amino and Carboxylic Acid Functional Groups

The chemical character of 2,4-diamino-1,3-thiazole-5-carboxylic acid is dictated by the interplay of its nucleophilic amino groups and the electrophilic carboxylic acid function, all influenced by the electronic nature of the thiazole (B1198619) ring.

Amidation and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the thiazole ring is a prime site for modification through amidation and esterification. These reactions are fundamental in altering the molecule's polarity, solubility, and biological interactions.

Amidation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be employed to facilitate the formation of the amide bond under mild conditions. kau.edu.sa While direct amidation of this compound is plausible, many synthetic routes preferentially start from its corresponding ethyl ester to circumvent potential side reactions involving the amino groups. The synthesis of a variety of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been reported, highlighting the utility of this transformation in creating libraries of compounds for biological screening. researchgate.net

Esterification of the carboxylic acid can be accomplished through standard methods, such as reaction with an alcohol in the presence of a catalytic amount of strong acid. However, given the presence of the basic amino groups, protection strategies or specific reaction conditions may be necessary to achieve high yields and avoid unwanted side reactions.

| Reaction Type | Reagents and Conditions | Product Type |

| Amidation | Amine, Coupling Agent (e.g., HBTU) | 2,4-Diamino-1,3-thiazole-5-carboxamide |

| Esterification | Alcohol, Acid Catalyst | 2,4-Diamino-1,3-thiazole-5-carboxylate |

Reactions Involving Amino Substituents and Nitrogen Atoms of the Thiazole Ring

The two amino groups at positions 2 and 4 exhibit nucleophilic character and are readily susceptible to reaction with a range of electrophiles. The reactivity of these groups is a cornerstone of the derivatization strategies for this scaffold.

Acylation of the amino groups can be achieved using acyl chlorides or anhydrides. For instance, the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride (B1165640) leads to the formation of the corresponding 2-acetamido derivative. nih.gov This selective acylation of the 2-amino group is a common strategy to introduce further diversity.

Reaction with Isocyanates and Isothiocyanates: The amino groups can also react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically carried out in a suitable solvent and provide a straightforward method for introducing a variety of substituents.

The nitrogen atom within the thiazole ring is generally less nucleophilic than the exocyclic amino groups and typically does not participate in reactions under standard conditions. The primary site for electrophilic attack on the thiazole ring itself is the C5 position. mdpi.com

Functionalization and Substitution Reactions at Position 5 of the Thiazole Ring

The C5 position of the thiazole ring is electronically activated and represents a key site for electrophilic substitution. mdpi.com However, in the case of this compound, this position is already substituted. Therefore, functionalization at this position primarily involves reactions of the carboxylic acid group or its derivatives, or potential decarboxylation followed by substitution.

While direct electrophilic substitution at C5 on the parent compound is not feasible, the carboxylic acid handle allows for a range of transformations that effectively modify this position. For instance, the conversion of the carboxylic acid to an amide or ester, as discussed previously, introduces new functional groups at C5.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Thiazolo-pyrimidinones and -imidazoles

Derivatives of this compound are widely used in the synthesis of thiazolo[4,5-d]pyrimidines. These bicyclic systems are often constructed by reacting a 2-aminothiazole (B372263) derivative bearing a carbonyl group or its equivalent at the 5-position with a suitable three-atom component. For example, the cyclization of 2-aminothiazole-5-carboxamides with various reagents can lead to the formation of the pyrimidine (B1678525) ring fused to the thiazole core.

The synthesis of thiazolo-imidazoles, such as imidazo[4,5-d]thiazolo[5,4-b]pyridines, has also been reported, showcasing the versatility of the thiazole scaffold in constructing more complex, polycyclic systems.

| Fused System | Precursor | Key Reaction |

| Thiazolo[4,5-d]pyrimidine | 2-Aminothiazole-5-carboxamide derivative | Cyclocondensation |

| Imidazo[4,5-d]thiazolo[5,4-b]pyridine | Substituted thiazole derivative | Multi-step synthesis involving cyclization |

Formation of Other Polycondensed N,S-Heterocycles

The reactivity of the functional groups on the 2,4-diaminothiazole core allows for the synthesis of a broader range of polycondensed nitrogen and sulfur-containing heterocycles. For instance, the synthesis of thiazolo[5,4-d]thiazoles has been achieved through the condensation of appropriate precursors, highlighting the potential for creating extended π-conjugated systems. These complex heterocyclic structures are of interest for their potential applications in materials science and as biologically active molecules. The ability to further functionalize the initial thiazole scaffold provides a powerful tool for the diversity-oriented synthesis of novel heterocyclic compounds.

Metal Complexation Studies4.4.1. Coordination Chemistry with Transition Metals and Ligand Design4.4.2. Characterization of Metal Complexes and Chelation Modes

Until research on the coordination chemistry of this compound is published, a detailed and accurate article on this specific subject cannot be generated.

Computational and Theoretical Investigations of 2,4 Diamino 1,3 Thiazole 5 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular structures and electronic properties. arabjchem.org These methods have been widely applied to thiazole (B1198619) derivatives to elucidate their behavior. researchgate.net

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-electron systems. researchgate.net It has proven to be an effective tool for evaluating the structural and spectral characteristics of organic molecules, including various thiazole derivatives. irjweb.com DFT calculations, often using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G or 6-311G, are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of these compounds. researchgate.netnih.govnih.gov

Through DFT, researchers can obtain optimized geometrical structures and explore geometric parameters. nih.gov These calculations provide a theoretical framework for understanding the molecule's stability and reactivity, which is essential for its application in medicinal chemistry. The insights gained from DFT studies on thiazole and benzothiazole (B30560) derivatives are of both practical and theoretical importance due to their wide range of biological activities. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. arabjchem.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This energy gap helps to explain charge transfer interactions occurring within the molecule. irjweb.comniscpr.res.in For thiazole derivatives, FMO analysis reveals that the distribution of these orbitals can be spread across different parts of the molecule, such as the thiazole and adjacent benzene (B151609) rings. researchgate.net This analysis is crucial for understanding the electronic transitions and chemical behavior of 2,4-diamino-1,3-thiazole-5-carboxylic acid and its analogs.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.53 | -0.83 | 4.70 | DFT/B3LYP/6-311G(d,p) |

| 2-Amino-4-(p-tolyl)thiazole (APT) | -5.54 | -0.45 | 5.09 | DFT/B3LYP/6-311G(d,p) |

| 2-Methoxy-1,3-thiazole (MTT) | -6.27 | 0.17 | 6.44 | DFT/B3LYP/6-311G(d,p) |

| Thiazole-4-carboxaldehyde (TCA) | -7.44 | -1.89 | 5.55 | DFT/B3LYP/6-311G(d,p) |

Note: The data in this table is illustrative, compiled from theoretical studies on related thiazole structures to show typical energy ranges. researchgate.netirjweb.com

Understanding the distribution of electron charge within a molecule is essential for interpreting its chemical behavior. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two computational methods used to determine the net charges associated with each atom. uni-rostock.dehuntresearchgroup.org.uk Mulliken analysis is a straightforward method for calculating atomic charges, which affect properties like dipole moment and molecular polarizability, and plays a role in structure-activity relationship studies. researchgate.netuni-muenchen.de

NBO analysis provides a more stable and accurate description of the electron distribution, especially in compounds with significant ionic character. researchgate.net It transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure of bonds and lone pairs. uni-rostock.dewisc.edu This method allows for the detailed study of intramolecular charge transfers and donor-acceptor interactions, providing a deeper understanding of the molecule's electronic structure. nih.gov For thiazole derivatives, these analyses can identify the most electronegative atoms, which are likely to be sites for electrophilic attack, and the most electropositive atoms, which are susceptible to nucleophilic attack. irjweb.com

| Atom | Charge (e) | Predicted Reactivity Site |

|---|---|---|

| N (Thiazole Ring) | -0.371 | Nucleophilic/Electron Donating |

| S (Thiazole Ring) | +0.355 | Electrophilic/Nucleophilic Attack Site |

| N (Amine Group) | -0.428 | Nucleophilic/Electron Donating |

| C (Carbonyl) | +0.450 | Electrophilic Attack Site |

| O (Carbonyl) | -0.487 | Nucleophilic/Electron Donating |

Note: The charges are representative values from DFT calculations on related thiazole structures and serve to illustrate the charge distribution concept. researchgate.netirjweb.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling and conformational analysis are used to explore the possible spatial arrangements (conformers) of a molecule and identify the most stable, low-energy states. nih.gov For derivatives of this compound, techniques such as molecular geometry scans are performed by systematically varying dihedral angles to identify stable conformers. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. These simulations can reveal how the molecule behaves in a biological environment, such as in solution, and can help verify the stability of its binding to a target protein. semanticscholar.org Conformational studies are essential for understanding how the molecule fits into a receptor's active site and for designing analogs with improved binding affinity. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies become invaluable. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is defined as the essential set of structural and chemical features in a molecule that are recognized at a receptor site and are responsible for its biological activity. nih.gov

For a series of active analogs based on the this compound scaffold, a pharmacophore model can be generated by identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model serves as a 3D query to screen large compound libraries for new molecules that possess the required features, thereby identifying potential new hits for drug development. This approach allows for the rapid identification of diverse chemical structures with the potential for desired biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Understanding how structural modifications to a molecule affect its biological activity is a central goal of medicinal chemistry, known as Structure-Activity Relationship (SAR) analysis. uni-bonn.de Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for elucidating these relationships. uni-bonn.de

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For aminothiazole and diaminothiazole derivatives, QSAR studies have been successfully employed to model their activity against various targets, including kinases and prions. nih.govnih.govnih.gov These models use molecular descriptors—numerical values that characterize properties like lipophilicity (log P), electronic effects, and steric factors—to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net The insights gained from computational SAR and QSAR studies are critical for guiding the optimization of lead compounds, allowing chemists to focus on synthesizing analogs with a higher probability of increased potency and improved properties. nih.govnih.gov

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The supramolecular architecture and solid-state properties of this compound and its analogs are significantly influenced by a network of intramolecular and intermolecular interactions. Computational and theoretical studies, including Density Functional Theory (DFT) calculations, Atoms in Molecules (AIM) theory, and Hirshfeld surface analysis, provide profound insights into the nature and strength of these interactions, which are pivotal in crystal engineering and drug design.

Hydrogen Bonding:

The molecular structure of this compound, featuring amino groups, a carboxylic acid moiety, and nitrogen and sulfur atoms within the thiazole ring, allows for a variety of hydrogen bonding interactions. These interactions are crucial in the formation of stable supramolecular assemblies.

Intramolecular Hydrogen Bonds: The potential for intramolecular hydrogen bonds exists, for instance, between the carboxylic acid group and the adjacent amino group. Such interactions can influence the planarity and conformational stability of the molecule. AIM studies on related thiazole derivatives have been used to identify and characterize weak intramolecular hydrogen bonds, such as C-H···O and C-H···N, by analyzing bond critical points and electron density distribution. sapub.org

Hirshfeld Surface Analysis of a Thiazole-5-Carboxylic Acid Analog:

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | ~50-70% |

| N···H | ~50-70% |

| O···H | ~50-70% |

This table is based on data for 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid and related derivatives and illustrates the expected distribution of contacts for similar thiazolecarboxylic acids. nih.gov

The data indicates that H···H, N···H, and O···H contacts are the most significant contributors to the crystal packing, collectively accounting for a substantial portion of the total Hirshfeld surface area. nih.gov This underscores the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly of this class of compounds.

Pi-Pi Stacking:

The aromatic nature of the thiazole ring in this compound facilitates π-π stacking interactions, which are another key factor in the stabilization of its crystal structure. These non-covalent interactions occur between the electron-rich π-systems of adjacent thiazole rings.

Computational studies on various aromatic and heteroaromatic systems have elucidated the nature of these interactions, which are a combination of electrostatic and dispersion forces. nih.govrsc.org The geometry of the stacking can vary, including face-to-face and offset arrangements, which influences the interaction strength. In the solid state, π-π stacking often leads to the formation of columnar structures or layered motifs.

Research Applications in Advanced Chemical Biology and Materials Science

Medicinal Chemistry Applications as a Bioactive Scaffold

The 2,4-diamino-1,3-thiazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic system serves as a cornerstone for the development of novel therapeutic agents, with researchers exploring its potential across various disease areas. Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.

The therapeutic promise of the this compound scaffold has spurred the design and synthesis of a multitude of derivatives. A common strategy involves modifying the core structure to enhance biological activity and selectivity. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib. researchgate.netnih.gov The synthesis of these compounds was achieved through a systematic combinatorial chemical approach, highlighting the adaptability of the thiazole (B1198619) core for creating libraries of potential drug candidates. researchgate.netnih.gov

Synthetic strategies often employ multi-step reactions to introduce various functional groups. The classic Hantzsch condensation protocol is a frequently utilized method for creating the thiazole ring. nih.gov Modifications often involve acylation of the amino groups or derivatization of the carboxylic acid moiety to form amides and esters. For example, 2-aminothiazole (B372263) precursors can be treated with various acid or acyl chlorides to produce corresponding amide compounds. mdpi.com These synthetic efforts aim to explore the structure-activity relationship (SAR), where different substituents on the thiazole ring can lead to a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comdoaj.org The versatility of the 2-aminothiazole nucleus allows it to be a precursor for a wide array of biologically active molecules, including sulfur drugs, fungicides, and intermediates in the synthesis of antibiotics. doaj.orgresearchgate.net

Derivatives of the 2-aminothiazole scaffold have demonstrated significant potential as anticancer agents. mdpi.com A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed notable anti-proliferative effects on human K563 leukemia cells. researchgate.net Specifically, the compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) exhibited high potency comparable to the established drug dasatinib against this cell line. nih.gov However, this derivative was less active against mammary (MCF-7) and colon (HT-29) carcinoma cells, indicating a degree of selectivity in its cytotoxic action. nih.gov

Further studies have explored other modifications. For instance, 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, including A-549 (lung), Bel7402 (liver), and HCT-8 (intestine). mdpi.com The introduction of aromatic substitutions at different positions on the thiazole core has been shown to improve antitumor activity. nih.gov Research on 2,4-disubstituted thiazole derivatives revealed that one compound, PVS 03, exhibited potent anticancer activity against the MDAMB-231 breast cancer cell line, superior to the standard drug dasatinib. jptcp.com These findings underscore the importance of the 2-aminothiazole scaffold as a framework for developing new and selective antitumor leads. jptcp.com

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 (Leukemia) | Comparable to Dasatinib | researchgate.netnih.gov |

| Compound 6d | MCF-7 (Breast) | 20.2 µM | nih.gov |

| Compound 6d | HT-29 (Colon) | 21.6 µM | nih.gov |

| 4-chloro-2-methylphenyl amido substituted thiazole | A-549, Bel7402, HCT-8 | Moderate activity (48% inhibition at a test concentration) | mdpi.com |

| PVS 03 | MDAMB-231 (Breast) | Better than Dasatinib | jptcp.com |

The 2,4-diaminothiazole scaffold is a promising source of new antimicrobial and antifungal agents. Researchers have synthesized novel 2,4-disubstituted-1,3-thiazole derivatives and evaluated their in vitro activity against pathogenic Candida species. nih.govmdpi.com Notably, 2-hydrazinyl-thiazole derivatives with a lipophilic substituent at the C4 position were found to be highly effective, exhibiting Minimum Inhibitory Concentration (MIC) values of 3.9 μg/mL against Candida albicans, which is four times lower than the reference drug fluconazole (15.62 μg/mL). nih.govmdpi.com

Similarly, trisubstituted 2-amino-4,5-diarylthiazole derivatives have shown potent anti-Candida albicans activity. mdpi.comnih.gov One such derivative, compound 5a8, demonstrated an MIC₈₀ value of 9 μM, which is comparable to fluconazole. mdpi.comnih.gov The mechanism of action for some of these antifungal thiazole derivatives is believed to involve the disruption of the fungal cell membrane's integrity. nih.govmdpi.com Other related compounds, such as 2,2'-diamino-4,4'-dithiazole derivatives, have also shown effective antifungal activity against Aspergillus and Candida species, with MIC values ranging from 0.2 to 1.8 µg/mL. nih.gov

There is also growing interest in the synergistic effects of thiazole-related compounds with conventional antibiotics. While direct studies on 2,4-diaminothiazole are emerging, related structures like 1,3,4-thiadiazole derivatives have shown synergistic antifungal effects when combined with Amphotericin B. mdpi.com Furthermore, 2-aminoimidazole derivatives, which share a similar structural motif, have been shown to work synergistically with antibiotics like colistin, novobiocin, and tobramycin to disperse pre-established bacterial biofilms. nih.govnih.gov

| Compound Class/Derivative | Organism | Activity | Reference |

|---|---|---|---|

| 2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c) | Candida albicans | MIC = 3.9 μg/mL | nih.govmdpi.com |

| Fluconazole (Reference) | Candida albicans | MIC = 15.62 μg/mL | nih.govmdpi.com |

| Trisubstituted 2-amino-4,5-diarylthiazole (5a8) | Candida albicans | MIC80 = 9 μM | mdpi.comnih.gov |

| 2,2'-diamino-4,4'-dithiazole derivatives | Aspergillus and Candida spp. | MIC = 0.2-1.8 µg/mL | nih.gov |

Thiazole and its bioisosteric cousins, the thiadiazoles, have been identified as key pharmacophores for the development of novel anticonvulsant agents. nih.govbiointerfaceresearch.com A variety of derivatives containing these heterocyclic rings have been synthesized and screened for their ability to protect against seizures in preclinical models. The primary screening tests typically include the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.govfrontiersin.org

For example, a series of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone showed excellent anticonvulsant activity in both the MES and pentylenetetrazole-induced seizure tests. mdpi.com Similarly, novel thiazolidine-4-one substituted thiazoles have been prepared and evaluated, with compound PTT6, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, emerging as a particularly active derivative. biointerfaceresearch.com Studies on 1,3,4-thiadiazole derivatives have also shown significant protection against MES-induced seizures. nih.govresearchgate.net The anticonvulsant activity of the thiazole moiety is attributed to its ability to function as a constrained pharmacophore at the relevant receptor site. biointerfaceresearch.com While the precise mechanism of action for many of these derivatives is still under investigation, their activity in standard preclinical models suggests potential interaction with voltage-gated sodium channels or modulation of GABAergic neurotransmission.

| Compound/Series | Anticonvulsant Test Model | Observed Activity | Reference |

|---|---|---|---|

| Thiazole-bearing 2-imino-4-thiazolidinones | MES & scPTZ | Excellent activity | mdpi.com |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES & scPTZ | Most active derivative in the series | biointerfaceresearch.com |

| 3-aryl amino/amino-4-aryl-5-imino-D2-1,2,4-thiadiazoles | MES & scPTZ | All compounds showed protection in MES test | nih.gov |

| N-[5-(substituted-phenyl)-1, 3, 4-thiadiazol-2-yl]-2- (3, 5-dioxopyrazolidin-1-yl) acet-amide series | MES | Active against MES-induced convulsions | researchgate.net |

The 2-aminothiazole scaffold is also a valuable template for designing anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is a major strategy for treating inflammation. Several studies have synthesized and evaluated thiazole and related thiadiazole derivatives for their COX inhibitory potential.

A series of 4-substituted thiazole analogues of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin were found to be highly potent and selective inhibitors of COX-2. nih.gov The most active compounds in this series exhibited IC₅₀ values in the nanomolar range (0.3 nM, 1 nM, and 7 nM) for COX-2, while showing only moderate inhibition of COX-1. nih.gov In another study, thiadiazole-benzothiazole hybrids were investigated for their COX inhibitory profiles. dergipark.org.tr The most potent compound in this series, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide, was identified as a selective COX-1 inhibitor, showing 51.36% inhibition at a concentration of 100 µM. dergipark.org.tr These findings demonstrate that the thiazole and thiadiazole cores can be chemically manipulated to achieve either selective COX-1 or COX-2 inhibition, offering a pathway to develop novel anti-inflammatory drugs with potentially improved therapeutic profiles.

| Compound Class/Derivative | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 4-Substituted thiazole analogues of indomethacin | COX-2 | IC50 = 0.3, 1, and 7 nM | nih.gov |

| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide | COX-1 | 51.36% inhibition at 100 µM | dergipark.org.tr |

| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide | COX-2 | 11.05% inhibition at 100 µM | dergipark.org.tr |

Polymer Science and Material Applications

Exploration in Conducting Polymers

A comprehensive search of scientific literature and chemical databases did not yield any specific research on the application of This compound in the field of conducting polymers. While thiazole and its derivatives are a class of heterocyclic compounds that have been explored for their potential in various electronic applications, including conducting polymers, there is no available data to suggest that this specific compound has been synthesized into a conducting polymer or that its electrical properties have been investigated.

The general field of thiazole-based conducting polymers has seen some research into related, but structurally distinct, molecules. For instance, studies have been conducted on the polymerization of simpler compounds like 2-aminothiazole and the properties of polymers incorporating thiazolothiazole units. These explorations have shown that a conjugated π-system, which is essential for electrical conductivity, can be achieved with certain thiazole-containing polymer backbones. However, the specific arrangement of two amino groups and a carboxylic acid group on the thiazole ring in This compound presents a unique chemical structure for which no polymerization or conductivity data is currently documented.

Therefore, a detailed discussion of research findings, including data tables on conductivity and other relevant properties, cannot be provided for This compound in the context of conducting polymers due to the absence of published research on this topic.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a polar compound like "2,4-Diamino-1,3-thiazole-5-carboxylic acid," both high-performance liquid chromatography (HPLC) and gas chromatography (GC), the latter typically requiring derivatization, are valuable tools.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds. The development of a robust HPLC method for "this compound" would involve a systematic optimization of several key parameters to achieve the desired separation and detection characteristics.

Column Selection: A reversed-phase (RP) column, such as a C18 or C8, would likely be the initial choice. These columns separate compounds based on their hydrophobicity. Given the polar nature of the target analyte, a stationary phase with polar end-capping or the use of polar-embedded phases might be necessary to ensure adequate retention and symmetrical peak shapes. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for ionizable compounds like "this compound," as it influences the compound's charge state and, consequently, its retention on the column. Buffers such as phosphate, acetate, or formate (B1220265) are commonly used to control the pH. The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient elution (varying mobile phase composition over time) to optimize the separation of the parent compound from its potential metabolites.

Detection: A UV-Vis detector is a common choice for HPLC analysis, provided the analyte has a suitable chromophore. The aromatic thiazole (B1198619) ring in "this compound" is expected to absorb UV radiation, allowing for its detection. The selection of the optimal wavelength would be determined by acquiring the UV spectrum of the compound. For more complex matrices or lower concentrations, coupling HPLC with a mass spectrometer (LC-MS) offers significantly higher selectivity and sensitivity.

A summary of typical starting parameters for HPLC method development is presented in the interactive table below.

| Parameter | Typical Starting Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Good general-purpose reversed-phase column for a wide range of polarities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode mass spectrometry and controls pH. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Common organic modifiers for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | To elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

| Detector | UV at 254 nm or Mass Spectrometry | 254 nm is a common wavelength for aromatic compounds; MS provides higher selectivity. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of polar and non-volatile compounds like "this compound" and its expected polar metabolites by GC is generally not feasible due to their low volatility and tendency to degrade at the high temperatures used in GC inlets and columns. Therefore, a crucial step in the GC analysis of such compounds is derivatization.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. Common derivatization strategies for compounds containing amine and carboxylic acid functional groups include:

Silylation: This is a widely used technique where active hydrogens in -NH2 and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed.

Acylation: This involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can react with the amino groups.

Alkylation (Esterification): The carboxylic acid group can be converted into an ester (e.g., a methyl or ethyl ester) to increase volatility.

Once derivatized, the metabolites can be separated on a GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. Detection is most commonly performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS).

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like HPLC or GC, it provides a highly sensitive and selective tool for the identification and quantification of compounds in complex mixtures.

In the context of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), derivatization can be employed not only to improve chromatographic behavior but also to enhance ionization efficiency, leading to increased sensitivity. For "this compound," which possesses multiple functional groups, derivatization can be tailored to introduce moieties that are readily ionizable.

For instance, derivatizing the amino groups with reagents that introduce a permanently charged group or a group with high proton affinity can significantly improve the signal in positive-ion electrospray ionization (ESI). Similarly, the carboxylic acid group can be targeted. This pre-column derivatization can be particularly useful when analyzing trace levels of the compound or its metabolites in complex biological matrices where ion suppression effects can be significant.

The quantitative analysis of "this compound" in complex biological matrices such as plasma, urine, or tissue homogenates is best achieved using tandem mass spectrometry (MS/MS), often in conjunction with HPLC (LC-MS/MS). This technique offers excellent selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in the presence of a multitude of endogenous compounds.

The typical workflow for quantitative analysis in biological matrices involves:

Sample Preparation: This is a critical step to remove interfering substances, such as proteins and salts, and to concentrate the analyte. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Internal Standard Addition: An internal standard (IS) is a compound that is chemically similar to the analyte but has a different mass. A stable isotope-labeled version of the analyte is the ideal internal standard. The IS is added to all samples, calibrators, and quality controls at a known concentration before sample processing. It is used to correct for variations in sample preparation and instrument response.

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The analyte and IS are separated chromatographically and then detected by the mass spectrometer. The MS is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity.

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

The table below summarizes a hypothetical LC-MS/MS method for the quantification of "this compound" in human plasma.

| Parameter | Condition/Method | Purpose |

| Biological Matrix | Human Plasma | A common matrix for pharmacokinetic and biomonitoring studies. |

| Sample Preparation | Protein Precipitation (Acetonitrile) | A simple and effective method for removing proteins from plasma samples. |

| Internal Standard | Stable Isotope-Labeled Analog | To correct for variability in sample processing and instrument response. |

| LC Column | C18 or HILIC | For chromatographic separation from endogenous components. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate protonated molecular ions of the analyte. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive detection and quantification. |

| Calibration Range | 1 - 1000 ng/mL | To cover a wide range of expected concentrations in biological samples. |

Application in Human Biomonitoring Studies of Related Compounds

Human biomonitoring involves the measurement of a chemical or its metabolites in human specimens (e.g., blood, urine, hair) to assess exposure. While no specific human biomonitoring studies for "this compound" have been identified in the reviewed literature, the principles of biomonitoring can be applied based on studies of structurally related compounds, such as certain pesticides and pharmaceuticals containing a triazole or thiazole moiety.

For instance, biomonitoring studies of agricultural workers exposed to triazole fungicides have been conducted by measuring the parent compound and its metabolites in urine. nih.gov These studies help in assessing the extent of exposure and understanding the metabolism and excretion of these compounds in humans.